molecular formula C8H15N B13164925 Bicyclo[3.2.1]octan-2-amine

Bicyclo[3.2.1]octan-2-amine

Cat. No.: B13164925
M. Wt: 125.21 g/mol
InChI Key: CQQJFQJSVKSJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.2.1]octan-2-amine is a nitrogen-containing bicyclic compound with a unique structure that consists of a six-membered ring fused to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.1]octan-2-amine can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the use of organocatalysis, which has been applied to the synthesis of many natural products and structures with a [3.2.1] framework .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.2.1]octan-2-amine undergoes various chemical reactions, including deamination, substitution, and cycloaddition reactions. For instance, it can be deaminated in acetic acid by nitrous acid or via its N-phenyltriazenes . Additionally, it can participate in intramolecular 1,3-dipolar nitrone cycloaddition reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitrous acid, N-phenyltriazenes, and hydroxylamine hydrochlorides. Reaction conditions often involve acidic or basic environments, depending on the specific transformation being targeted .

Major Products Formed: The major products formed from the reactions of this compound include various substituted bicyclic compounds. For example, deamination reactions yield products that are structurally and stereochemically characteristic of the original amines .

Scientific Research Applications

Bicyclo[3.2.1]octan-2-amine has significant potential in scientific research, particularly in drug discovery. Its unique structure makes it a valuable scaffold for the synthesis of bioactive molecules. This compound has been applied as a key synthetic intermediate in several total syntheses, highlighting its importance in the development of new pharmaceuticals . Additionally, its presence in various biologically active natural products underscores its relevance in medicinal chemistry .

Comparison with Similar Compounds

Bicyclo[3.2.1]octan-2-amine can be compared to other similar compounds, such as 2-azabicyclo[3.2.1]octane. Both compounds share a bicyclic structure, but 2-azabicyclo[3.2.1]octane contains a nitrogen atom within the six-membered ring, which imparts different chemical properties and reactivity . Other similar compounds include bicyclo[2.2.2]octan-2-yl-amines, which also exhibit unique reactivity patterns due to their distinct structural features .

Conclusion

Bicyclo[321]octan-2-amine is a compound of significant interest in various scientific fields due to its unique structure and reactivity

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

bicyclo[3.2.1]octan-2-amine

InChI

InChI=1S/C8H15N/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5,9H2

InChI Key

CQQJFQJSVKSJTC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CCC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.